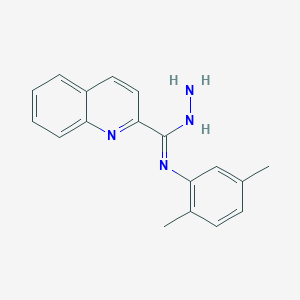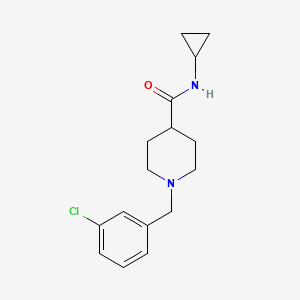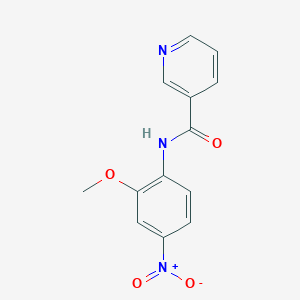![molecular formula C23H16N2O3S B5008863 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5008863.png)
2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione, also known as methylene blue, is a synthetic dye that has been used for over a century in various industries, including textiles, printing, and photography. However, in recent years, methylene blue has gained attention in the scientific community for its potential therapeutic applications in medicine.
Mecanismo De Acción
The mechanism of action of 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione blue is not fully understood, but it is believed to involve its ability to act as an electron acceptor and donor, as well as its ability to inhibit certain enzymes. Methylene blue has been shown to increase mitochondrial function, reduce oxidative stress, and modulate inflammation.
Biochemical and Physiological Effects
Methylene blue has been shown to have various biochemical and physiological effects, including increasing ATP production, reducing reactive oxygen species, and modulating nitric oxide levels. Methylene blue has also been shown to improve cognitive function, reduce inflammation, and improve cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylene blue has several advantages for lab experiments, including its low cost, easy availability, and wide range of potential applications. However, 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione blue also has limitations, including its potential toxicity at high doses and its potential to interfere with certain assays.
Direcciones Futuras
There are several future directions for research on 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione blue, including exploring its potential therapeutic applications in other diseases, improving its selectivity and potency, and developing new methods for its synthesis. Additionally, there is potential for this compound blue to be used in combination with other drugs or therapies for enhanced efficacy.
In conclusion, this compound blue is a synthetic dye that has gained attention in the scientific community for its potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. While this compound blue has several advantages for lab experiments, it also has limitations and potential toxicity at high doses. There are several future directions for research on this compound blue, including exploring its potential therapeutic applications in other diseases and improving its selectivity and potency.
Métodos De Síntesis
Methylene blue can be synthesized through several methods, including reduction of 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione green, oxidation of N,N-dimethyl-p-phenylenediamine, and reaction of N,N-dimethylaniline with benzaldehyde. The most common method involves the reaction of N,N-dimethylaniline with N,N-dimethyl-p-phenylenediamine in the presence of zinc chloride. The resulting product is then oxidized with sodium nitrite to produce this compound blue.
Aplicaciones Científicas De Investigación
Methylene blue has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, cancer, and sepsis. In Alzheimer's disease, 2-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione blue has been shown to inhibit the aggregation of tau protein, a hallmark of the disease. In Parkinson's disease, this compound blue has been shown to protect dopaminergic neurons from oxidative stress. In cancer, this compound blue has been shown to induce apoptosis, or programmed cell death, in cancer cells. In sepsis, this compound blue has been shown to improve hemodynamics and oxygenation.
Propiedades
IUPAC Name |
2-(1-oxo-1-phenothiazin-10-ylpropan-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3S/c1-14(24-22(27)15-8-2-3-9-16(15)23(24)28)21(26)25-17-10-4-6-12-19(17)29-20-13-7-5-11-18(20)25/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBCKHAEDFKGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)N4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-6-methoxyphenoxy]acetic acid](/img/structure/B5008782.png)

![1-(4-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5008796.png)
![1-benzyl-3-(2-methoxyethyl)-8-[(2'-methyl-3-biphenylyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5008804.png)

![5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5008838.png)
![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5008846.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-fluorobenzyl)-4-methoxybenzamide](/img/structure/B5008859.png)
![3,7-dimethyl-2-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B5008865.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5008869.png)
![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5008874.png)
![1-{[4-(1-pyrrolidinylcarbonyl)benzyl]sulfonyl}pyrrolidine](/img/structure/B5008876.png)

